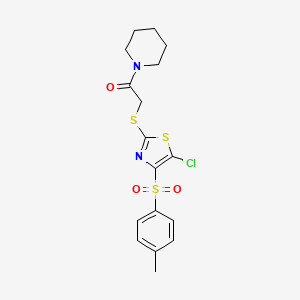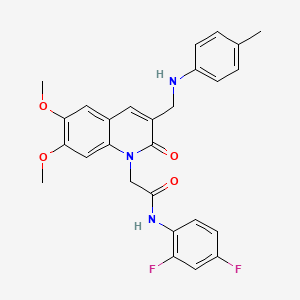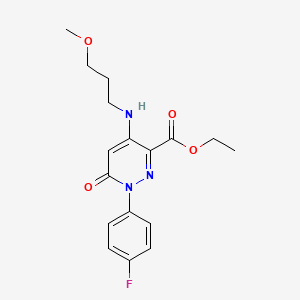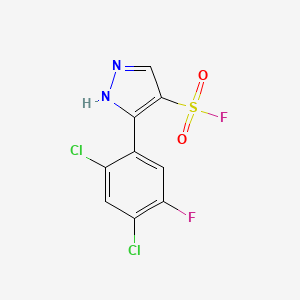
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as CTPE, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTPE is a thiazolylpiperidine derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is not fully understood. However, it has been proposed that 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exerts its biological effects through the modulation of the GABAergic system, which plays a critical role in the regulation of neuronal excitability. 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity and the reduction of inflammation.
Biochemical and Physiological Effects
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory prostaglandins. In addition, 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to reduce the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its high potency and selectivity. 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to possess a high affinity for GABA receptors, which makes it a useful tool for studying the GABAergic system. Another advantage of using 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is its low toxicity, which makes it a safe compound to use in animal studies. However, one of the limitations of using 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone. One area of research is the investigation of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone's potential use as a diagnostic tool for detecting Aβ plaques in the brain. Additionally, the development of new synthetic methods for 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone could lead to the discovery of new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves the reaction of 5-chloro-2-mercaptobenzothiazole with piperidine and 1-(tosylamino)propan-2-one in the presence of a base. The reaction proceeds through a thiol-ene click reaction, which results in the formation of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone. The purity of the synthesized 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects in animal models. 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been studied for its potential use as a diagnostic tool for detecting amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-12-5-7-13(8-6-12)26(22,23)16-15(18)25-17(19-16)24-11-14(21)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQJFJNZWMFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)





![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)

![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)

